2-(Methylsulfonyl)-4,5-diphenylthiazole
Overview
Description
Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group (R-SO2-R’) attached to a methyl group (CH3). They are used in various fields, including medicine and agriculture .
Synthesis Analysis
While specific synthesis methods for “2-(Methylsulfonyl)-4,5-diphenylthiazole” are not available, similar compounds such as “2-(Methylsulfonyl)ethanol” can be synthesized by heating epoxyethane and methanesulfonyl chloride with zinc in ethanol .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction and Density Functional Theory (DFT). For instance, a DFT study was conducted on 2-Methylthio(methylsulfonyl)-triazoloquinazolines, which revealed the importance of intramolecular hydrogen bonding in stabilizing the structures .Chemical Reactions Analysis
Methylsulfonyl compounds can participate in various chemical reactions. For example, 2-(Methylsulfonyl)ethanol can be used as an organic synthesis intermediate and pharmaceutical intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, 2-(Methylsulfonyl)ethylamine HCl has a molecular weight of 159.635 Da .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylsulfonyl-4,5-diphenyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c1-21(18,19)16-17-14(12-8-4-2-5-9-12)15(20-16)13-10-6-3-7-11-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZIUWPCUJAVLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499623 | |
Record name | 2-(Methanesulfonyl)-4,5-diphenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-4,5-diphenylthiazole | |
CAS RN |
63318-84-3 | |
Record name | 2-(Methanesulfonyl)-4,5-diphenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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